molecular formula C22H17BrN4O3 B2890244 2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-methyl-N-phenylacetamide CAS No. 1326853-86-4

2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-methyl-N-phenylacetamide

Cat. No.: B2890244
CAS No.: 1326853-86-4
M. Wt: 465.307
InChI Key: NJUZQZBLVNXLBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a bromophenyl group, an oxadiazole ring, a pyridinone ring, and an acetamide group with a phenyl substituent .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The bromophenyl and phenyl groups are likely to be planar due to the nature of aromatic systems. The oxadiazole and pyridinone rings introduce additional complexity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of a bromine atom could increase its molecular weight and potentially its boiling point .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

  • Synthesis and Hemolytic Activity : A study by Gul et al. (2017) explored the synthesis of similar compounds with 1,3,4-oxadiazole rings, focusing on their antimicrobial and hemolytic activities. These compounds showed promising activity against selected microbial species (Gul et al., 2017).

  • Anti-bacterial Study : Khalid et al. (2016) synthesized N-substituted derivatives of a similar compound, demonstrating moderate to high antibacterial activity (Khalid et al., 2016).

Cancer Research

  • Apoptosis Induction and Anticancer Potential : Zhang et al. (2005) identified a compound related to the 1,2,4-oxadiazole class as a novel apoptosis inducer with potential anticancer properties, especially against breast and colorectal cancer cell lines (Zhang et al., 2005).

  • Anti-Diabetic Agents : A study by Nazir et al. (2018) focused on synthesizing derivatives of the compound as potential anti-diabetic agents, showing significant inhibition of the α-glucosidase enzyme (Nazir et al., 2018).

Insecticidal Activities

  • Insecticidal Activity and Structure-Activity Relationship : Qi et al. (2014) synthesized anthranilic diamides analogs containing 1,3,4-oxadiazole rings, evaluating their insecticidal activities against the diamondback moth (Qi et al., 2014).

Material Science

  • Polyimides and Poly(amide-imide) Applications : Mansoori et al. (2012) developed new thermally stable polyimides and a poly(amide-imide) containing a 1,3,4-oxadiazole-2-pyridyl pendant group, highlighting their potential use in various industrial applications (Mansoori et al., 2012).

Miscellaneous Applications

  • Anti-Salmonella Typhi Activity : Salama (2020) synthesized new derivatives with anti-Salmonella typhi activity, contributing to the development of new antibacterial agents (Salama, 2020).
  • Collapsin Response Mediator Protein 1 Inhibitors : Panchal et al. (2020) designed and synthesized oxadiazole derivatives as inhibitors for Collapsin response mediator protein 1, a potential target in small lung cancer treatment (Panchal et al., 2020).

Mechanism of Action

The mechanism of action of this compound is not clear without knowing its intended use or biological target .

Future Directions

The future directions for research on this compound would depend on its intended use. If it has potential medicinal properties, for example, it could be subject to further pharmacological studies .

Properties

IUPAC Name

2-[5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN4O3/c1-26(18-5-3-2-4-6-18)20(29)14-27-13-16(9-12-19(27)28)22-24-21(25-30-22)15-7-10-17(23)11-8-15/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUZQZBLVNXLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.